molecular formula C6H9NO3S B2922838 Ethyl 2-oxothiazolidine-4-carboxylate CAS No. 55694-10-5

Ethyl 2-oxothiazolidine-4-carboxylate

Cat. No. B2922838
CAS RN: 55694-10-5
M. Wt: 175.2
InChI Key: YIXFAUAZZLBCMW-UHFFFAOYSA-N
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Description

Ethyl 2-oxothiazolidine-4-carboxylate is a chemical compound with the IUPAC name ethyl 2-oxothiazolidine-4-carboxylate . It has a molecular weight of 175.21 and is typically stored at a temperature of 4°C . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-oxothiazolidine-4-carboxylate is 1S/C6H9NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) . The InChI key is YIXFAUAZZLBCMW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-oxothiazolidine-4-carboxylate is a liquid at room temperature . It has a molecular weight of 175.21 .

Safety and Hazards

The safety information for Ethyl 2-oxothiazolidine-4-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Ethyl 2-oxothiazolidine-4-carboxylate (OTC) is a cysteine prodrug . Its primary target is the cellular level of glutathione (GSH), a crucial antioxidant in the body . By increasing the cellular level of GSH, OTC plays a significant role in combating oxidative stress .

Mode of Action

OTC works by increasing the cellular level of GSH . It is enzymatically metabolized to cysteine by the action of 5-oxoprolinase, thus increasing the overall level of GSH . This process helps to combat oxidative stress in the body .

Biochemical Pathways

OTC affects the glutathione synthesis pathway . By providing substrate cysteine for glutathione synthesis, OTC helps to increase the cellular level of GSH . This increase in GSH levels can have downstream effects on various biochemical processes, particularly those involving the body’s response to oxidative stress .

Pharmacokinetics

It is known that otc can be absorbed and metabolized in the body to increase the cellular level of gsh

Result of Action

The primary result of OTC’s action is an increase in the cellular level of GSH . This increase in GSH levels can help to combat oxidative stress, which is implicated in various health conditions, including neurodegenerative diseases, cardiovascular diseases, and aging .

Action Environment

The action of OTC can be influenced by various environmental factors. For example, the efficacy of OTC in increasing GSH levels and combating oxidative stress may be affected by factors such as the individual’s overall health status, age, and exposure to environmental stressors . .

properties

IUPAC Name

ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFAUAZZLBCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxothiazolidine-4-carboxylate

CAS RN

55694-10-5
Record name ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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